Pregnanolone

描述

属性

IUPAC Name |

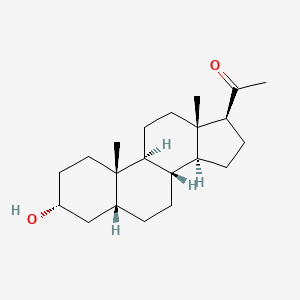

1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-YZRLXODZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046342 | |

| Record name | Eltanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-20-1 | |

| Record name | Pregnanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltanolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pregnanolone II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eltanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β-Pregnan-3α-ol-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELTANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXO86P3XXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Cholesterol to Pregnenolone: The Role of P450scc

The biosynthesis of this compound begins with cholesterol, which undergoes a three-step oxidation catalyzed by cytochrome P450 side-chain cleavage enzyme (P450scc or CYP11A1). This process occurs in the inner mitochondrial membrane of steroidogenic cells and involves the sequential formation of 22(R)-hydroxycholesterol, 20(R),22(R)-dihydroxycholesterol, and finally pregnenolone through cleavage of the C20–C22 bond. The reaction requires electron transfer from NADPH via adrenodoxin reductase and adrenodoxin, with a catalytic turnover rate of ~20 cholesterol molecules per second.

Conversion of Pregnenolone to Progesterone

Pregnenolone is transported to the endoplasmic reticulum, where it undergoes oxidation by 3β-hydroxysteroid dehydrogenase (3β-HSD) to yield progesterone. This step involves the isomerization of the Δ⁵ double bond to a Δ⁴ configuration and the introduction of a ketone group at C3.

5β-Reductase and 3α-Hydroxysteroid Dehydrogenase (3α-HSD)

Progesterone is reduced by 5β-reductase to form 5β-dihydroprogesterone (5β-DHP), which exhibits a cis-A/B ring junction. Subsequent stereospecific reduction by 3α-HSD introduces a 3α-hydroxyl group, yielding this compound. The 5β-reductase step is critical for establishing the stereochemistry required for GABAₐ receptor activity, as the 5β configuration enhances binding affinity compared to the 5α-epimer.

Chemical Synthesis of this compound

Synthesis from Pregnenolone via Hydrogenation

Pregnenolone (Δ⁵-pregnen-3β-ol-20-one) serves as a key intermediate in chemical synthesis. The Δ⁵ double bond is selectively hydrogenated using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas to produce 5β-pregnan-3β-ol-20-one. Subsequent oxidation of the 3β-hydroxyl group to a ketone (e.g., using Jones reagent) yields progesterone, which is then subjected to 5β-reduction and 3α-hydroxylation.

Example Protocol

- Hydrogenation of Pregnenolone :

Oxidation to Progesterone :

Stereoselective Reduction :

Direct Synthesis from 16-Dehydropregnenolone Acetate

A continuous flow synthesis approach enables the scalable production of pregnenolone from 16-dehydropregnenolone acetate (16-DPA). This method employs a multistep reactor system with in-line purification, achieving a 65% overall yield. Subsequent hydrogenation and oxidation steps convert the product to this compound.

Enzymatic and Microbial Methods

Biocatalytic Reduction Using Recombinant Enzymes

Recombinant 5β-reductase and 3α-HSD expressed in E. coli or yeast enable the stereospecific synthesis of this compound from progesterone. For example:

Whole-Cell Biotransformation

Aspergillus niger strains engineered to express human steroidogenic enzymes convert cholesterol to this compound in a single fermentation step. This method avoids intermediate isolation, achieving titers of 1.2 g/L in 72 hours.

Analytical Characterization

This compound is characterized by HPLC-MS and NMR spectroscopy. Key spectral data include:

- ¹H NMR (CDCl₃) : δ 0.62 (s, 3H, C18-CH₃), 0.92–1.14 (m, 1H), 1.01 (s, 3H, C19-CH₃), 3.52 (t, 1H, J = 8.4 Hz, C3α-H).

- MS (ESI+) : m/z 319.2 [M+H]⁺.

Industrial and Green Chemistry Approaches

Continuous Flow Synthesis

A fully automated flow system integrates ozonolysis, hydrogenation, and enzymatic reduction steps, producing this compound with 60% overall yield and >99% purity. This method reduces solvent waste by 70% compared to batch processes.

Solvent-Free Mechanochemical Reactions

Ball milling pregnenolone with MgSO₄ and NaBH₄ under solvent-free conditions achieves 90% conversion to 5β-pregnan-3β-ol-20-one in 2 hours, eliminating toxic solvent use.

Applications and Derivatives

This compound derivatives, such as 3β-(phenylethynyl)-5β-pregnan-20-ones, exhibit enhanced GABAₐ receptor affinity (IC₅₀ = 10 nM). These compounds are synthesized via Sonogashira coupling of this compound with aryl acetylenes, followed by catalytic hydrogenation.

化学反应分析

反应类型: 孕烷醇酮会经历各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

氧化: 孕烷醇酮可以被氧化成5β-二氢孕酮。

还原: 使用5β-还原酶和3α-羟基类固醇脱氢酶将孕酮还原。

取代: 孕烷醇酮可以发生取代反应,形成孕烯醇酮硫酸酯等衍生物。

主要产物:

氧化: 5β-二氢孕酮。

还原: 孕烷醇酮本身。

取代: 孕烯醇酮硫酸酯。

科学研究应用

Pregnenolone is a neurosteroid with a variety of applications, particularly in the context of neurological and inflammatory conditions. Research suggests it can influence mood disorders, immune responses, and cognitive functions .

Scientific Research Applications

Mood Disorders: Pregnenolone has shown potential in improving depressive symptoms, particularly in patients with bipolar disorder (BPD) . A randomized, double-blind, placebo-controlled trial indicated that pregnenolone can be safely administered and may alleviate depressive symptoms in BPD patients .

Neuroprotective Properties: Studies suggest that pregnenolone exhibits neuroprotective qualities, reduces anxiety, and enhances learning, memory, and myelination . It elevates levels of allopregnanolone (ALLO), a neurosteroid known to enhance GABAA receptor responses, and pregnenolone sulfate, which positively modulates NMDA receptors .

Social Behavior and Cognition: Research indicates that pregnenolone could reduce perceived social isolation (PSI) and related depressive symptoms . Studies aim to test the concept that acute oral administration of pregnenolone reduces PSI and improves attention in adults . Pregnenolone deficiency has been linked to depression, cognitive impairment, and memory issues, with replacement therapy showing potential in reversing these effects .

Anti-Inflammatory Effects: Pregnenolone and its metabolites, such as allothis compound and progesterone, can suppress the secretion of tumor necrosis factor α (TNFα) and interleukin-6, which are mediated through TLR2 and TLR4 signaling . Pregnenolone has been reported to activate cytoplasmic linker protein 170 (CLIP170), promoting the degradation of TIRAP, thus suppressing TLR4 signaling . It enhances the degradation of endogenous TIRAP in macrophages and microglial cells, without affecting MyD88 levels, indicating its role in curbing aberrant inflammatory responses .

Pain Management: Pregnenolone treatment over a period of four weeks has been associated with significant improvements in pain intensity ratings .

RL-007 and Cognitive Impairment: RL-007, a compound related to pregnenolone, has demonstrated a pro-cognitive profile in clinical trials . A Phase 2 study in CIAS patients showed that RL-007 was well-tolerated and produced clinically meaningful behavioral pro-cognitive effects .

Case Studies

While specific comprehensive case studies were not available in the search results, the following clinical trials and research findings provide insights into the applications of pregnenolone:

- Bipolar Disorder Trial: A study involving 80 participants with bipolar disorder showed that pregnenolone could improve depressive symptoms .

- Social Isolation Study: A study is designed to test if daily oral doses of pregnenolone can act as an "ALLO normalizer" to help patients with perceived social isolation .

- Chronic Low Back Pain Study: Pregnenolone administration in patients with chronic low back pain resulted in decreased pain intensity and interference scores .

- PRAX-944 Trials: Clinical trials have evaluated the safety and tolerability of PRAX-944, a synthetic derivative of endogenous neuroactive steroids, in healthy volunteers and patients with essential tremor (ET) . Preliminary data indicated tremor reduction in ET patients .

Data Table

作用机制

孕烷醇酮作为GABA A受体的正向变构调节剂和甘氨酸受体的负向变构调节剂发挥作用 . 它降低镇静神经递质GABA的活性并刺激NMDA受体 . 神经递质系统的这种调节对于其镇静、抗焦虑、麻醉和抗惊厥作用至关重要。

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs

2.1.1. Allopregnanolone (3α,5α-THP)

- Receptor Modulation: Both this compound and allothis compound potentiate GABAA receptor activity, but allothis compound exhibits higher affinity for δ-subunit-containing GABAA receptors, which are linked to tonic inhibition and mood regulation .

2.1.2. This compound Sulfate (PA-S)

- NMDA Receptor Inhibition: PA-S inhibits NMDA receptors with an IC50 of 24 µM, whereas this compound glutamate (PA-G), a synthetic analog, has a weaker IC50 of 73 µM .

- GABAA Activity: PA-S acts as a negative modulator of GABAA receptors at micromolar concentrations, contrasting with this compound’s positive modulation .

Functional Analogs

2.2.1. Zuranolone

- A synthetic neurosteroid analog of allothis compound, zuranolone shares this compound’s GABAA potentiation but has a longer half-life. It is under investigation for major depressive disorder .

2.2.2. Benzodiazepines (e.g., Midazolam)

- Reinforcing Effects: this compound and triazolam (a benzodiazepine) show similar reinforcing potency in self-administration studies in primates, but this compound lacks the tolerance and dependence risks associated with benzodiazepines .

- Discriminative Stimulus: this compound fully substitutes for midazolam in drug discrimination assays, indicating overlapping GABAergic mechanisms .

2.2.3. Ethanol

- Additive Interaction: this compound and ethanol exhibit additive pharmacodynamic interactions in anesthesia induction, likely through shared GABAA modulation in the brain stem .

- Discriminative Stimulus: Ethanol-trained rats generalize this compound’s effects, suggesting common neurosteroid-mediated pathways .

Neurosteroid Derivatives

2.3.1. Dehydroepiandrosterone (DHEA)

- Opposing Mechanisms: DHEA sulfate (DHEA-S) negatively modulates GABAA receptors and potentiates NMDA receptors, contrasting with this compound’s inhibitory profile. However, both reduce ethanol self-administration in primates .

2.3.2. Pregnenolone Sulfate

- Excitatory Effects: Unlike this compound sulfate, pregnenolone sulfate enhances NMDA receptor currents, highlighting the divergent roles of sulfated neurosteroids in excitatory-inhibitory balance .

Key Pharmacological Data

Table 1: Receptor Affinity and Functional Effects

Table 2: Behavioral Comparisons

Metabolic and Analytical Comparisons

- Metabolites: this compound is metabolized into sulfated and glucuronidated derivatives, with PA-G treatment increasing 17-OH-PA levels by 560-fold in rats .

- Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes this compound from allothis compound via retention times (5.75 vs. 5.99 min) and differential mobility spectrometry (DMS) .

Clinical and Research Implications

This compound’s unique profile—potent GABAA modulation without tolerance, NMDA inhibition via PA-S, and rapid metabolism—positions it as a candidate for conditions like epilepsy and alcohol withdrawal. However, its instability in plasma and complex pharmacokinetics limit therapeutic use compared to analogs like zuranolone. Further research should explore synthetic derivatives with improved bioavailability and receptor selectivity .

生物活性

Pregnanolone, a neuroactive steroid derived from progesterone, plays a significant role in the central nervous system and exhibits various biological activities. This article explores its mechanisms of action, neuroprotective effects, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound is a 5α-reduced metabolite of progesterone, classified as a neurosteroid due to its rapid synthesis and action within the brain. It interacts with various neurotransmitter systems, particularly GABAergic and glutamatergic pathways, influencing mood, cognition, and neuroprotection.

This compound primarily exerts its effects through modulation of neurotransmitter receptors:

- GABA Receptors : this compound acts as a positive allosteric modulator of GABA receptors, enhancing inhibitory neurotransmission. Studies have shown that it can increase GABA peak amplitude by up to 422% in isolated pyramidal neurons .

- Glutamate Release : It also influences glutamate release via presynaptic mechanisms involving calcium influx, which is crucial for synaptic plasticity and memory formation .

Neuroprotective Effects

Research indicates that this compound has significant neuroprotective properties:

- Ischemia Models : In animal models of ischemia, this compound demonstrated protective effects against neuronal damage. It modulated neurosteroid levels and reduced oxidative stress markers .

- Neuroinflammatory Diseases : this compound has been studied for its potential in treating neuroinflammatory conditions like Alzheimer's disease (AD) and multiple sclerosis (MS). Its derivatives have shown promise in inhibiting amyloid-beta aggregation, a hallmark of AD .

Table 1: Summary of Key Studies on this compound's Biological Activity

Therapeutic Applications

The diverse biological activities of this compound have led to its exploration in various therapeutic contexts:

- Cognitive Enhancement : Due to its ability to improve learning and memory, this compound is being investigated for cognitive deficits associated with aging and neurodegenerative diseases.

- Mood Disorders : Its anxiolytic properties suggest potential applications in treating anxiety and depression. Clinical trials are ongoing to evaluate its efficacy in mood regulation .

常见问题

Q. What is the molecular mechanism by which pregnanolone modulates GABAA receptor activity?

this compound acts as a positive allosteric modulator of GABAA receptors, enhancing chloride ion influx and neuronal inhibition. Its stereoisomerism (3α,5β configuration) is critical for binding efficacy, as shown in electrophysiological assays and receptor subunit interaction studies . Methodologically, this is established using in vitro receptor binding assays and in vivo anesthetic threshold experiments in rodent models, where this compound’s potency is quantified via dose-response curves and EEG burst suppression analysis .

Q. How is this compound quantified in biological matrices, and what challenges exist in its analytical detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with differential mobility spectrometry (DMS) is the gold standard for quantifying this compound in plasma and brain tissue. Challenges include interference from isomers (e.g., allothis compound) and sulfated metabolites. DMS improves selectivity by filtering out co-eluting contaminants, as demonstrated in human plasma studies with a sensitivity range of 0.1–50 ng/mL . Validation requires stringent calibration with deuterated internal standards and outlier detection using Cook’s D statistics to exclude physiologically implausible values .

Q. What role does this compound play in neuropsychiatric disorders, and how are these associations studied?

this compound dysregulation is linked to depression, PTSD, and postpartum mood disorders. Research employs longitudinal cohort studies with repeated cerebrospinal fluid (CSF) and plasma sampling across peripartum periods. Generalized Estimating Equation (GEE) models control for repeated measures, while correlations between neurosteroid levels and symptom severity (e.g., CAPS scores in PTSD) are analyzed using autoregressive covariance structures .

Advanced Research Questions

Q. How does ethanol interact with this compound at the pharmacodynamic and pharmacokinetic levels?

Ethanol potentiates this compound’s anesthetic effects via additive interactions at GABAA receptors, particularly in the brain stem and striatum. Pharmacokinetically, ethanol increases this compound clearance in serum, as shown in threshold determination experiments in rats. Dose-dependent reductions in brain this compound concentrations (measured via LC-MS/MS) correlate with ethanol’s blood levels (r = 0.71, P < 0.001), with nonlinear mixed-effects modeling used to resolve tissue-specific disposition patterns .

Q. How do brain region-specific differences in this compound concentration influence experimental outcomes?

this compound exhibits heterogeneous distribution in the hippocampus, cortex, cerebellum, and striatum, as quantified post-mortem in rodent brains. Regional pharmacokinetic-pharmacodynamic (PK-PD) models reveal that the brain stem is the primary site of action for anesthesia induction, with this compound’s EC50 varying 2.5-fold across regions. This is validated using stereotaxic microinjection and region-specific knockout models .

Q. How can researchers resolve contradictions in this compound data, such as conflicting dose-response relationships?

Contradictions arise from kinetic dose dependence (e.g., nonlinear serum-to-brain partitioning) and methodological variability. Solutions include:

- Stratifying data by pharmacokinetic phase (e.g., initial rapid distribution vs. steady-state elimination) .

- Applying multivariate regression to isolate confounders like ethanol co-administration or stress-induced neurosteroidogenesis .

- Using in silico PK-PD modeling to reconcile tissue-specific disparities .

Q. What experimental designs are optimal for studying this compound’s stereoisomerism and sulfated metabolites?

In vitro electrophysiology with recombinant GABAA receptors (e.g., α1β2γ2 subtypes) distinguishes 3α,5β-pregnanolone from inactive isomers. For sulfated metabolites (e.g., this compound sulfate), NMDA receptor antagonism is assessed via patch-clamp recordings in hippocampal slices. Synthetic analogs like this compound hemipimelate are used to isolate tonic vs. synaptic NMDA effects .

Q. How does stress-induced this compound synthesis impact experimental outcomes, and how is this controlled?

Acute stress elevates this compound via adrenal and neuronal biosynthesis, confounding behavioral assays. Control strategies include:

- Baseline neurosteroid measurement pre-intervention.

- Pharmacological blockade of 5α-reductase (e.g., finasteride) to inhibit this compound synthesis.

- Covariance adjustment in statistical models for stress biomarkers (e.g., cortisol) .

Methodological Tables

Table 1. Key Analytical Parameters for this compound Quantification

| Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Key Interferences Mitigated | Reference |

|---|---|---|---|---|---|

| Human Plasma | LC-MS/MS + DMS | 0.1 | 0.3 | Allothis compound, DHEA-S | |

| Rat Brain | LC-MS/MS | 0.5 | 1.0 | Cholesterol esters |

Table 2. Brain Region-Specific EC50 Values for this compound Anesthesia

| Brain Region | EC50 (mg/kg) | 95% CI | Study Model | Reference |

|---|---|---|---|---|

| Brain Stem | 8.2 | 7.5–9.0 | SPRD Rats | |

| Hippocampus | 12.1 | 10.8–13.5 | SPRD Rats |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。